Abienol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

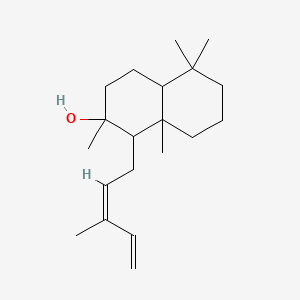

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H34O |

|---|---|

Molecular Weight |

290.5 g/mol |

IUPAC Name |

2,5,5,8a-tetramethyl-1-[(2Z)-3-methylpenta-2,4-dienyl]-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol |

InChI |

InChI=1S/C20H34O/c1-7-15(2)9-10-17-19(5)13-8-12-18(3,4)16(19)11-14-20(17,6)21/h7,9,16-17,21H,1,8,10-14H2,2-6H3/b15-9- |

InChI Key |

ZAZVCYBIABTSJR-DHDCSXOGSA-N |

Isomeric SMILES |

C/C(=C/CC1C2(CCCC(C2CCC1(C)O)(C)C)C)/C=C |

Canonical SMILES |

CC(=CCC1C2(CCCC(C2CCC1(C)O)(C)C)C)C=C |

Synonyms |

9H-(labda-12,14-dien-8-ol) abienol abienol, (1R-(1alpha(E),2beta,4abeta,8aalpha))-isomer abienol, (1R-(1alpha(Z),2beta,4abeta,8aalpha))-isomer abienol, (1R-(1alpha,2beta,4abeta,8aalpha))-isomer cis-abienol |

Origin of Product |

United States |

Foundational & Exploratory

The Heart of the Fir: A Technical Guide to Abienol Biosynthesis in Abies balsamea

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abies balsamea, commonly known as the balsam fir, is a coniferous tree species renowned for its characteristic aroma, a quality largely attributable to its rich oleoresin content. A key component of this oleoresin is the labdane diterpene alcohol, (-)-cis-abienol. This bicyclic tertiary alcohol is not only a significant contributor to the tree's chemical defense mechanisms but also a valuable precursor for the semi-synthesis of amber compounds, such as Ambrox®, which are highly prized in the fragrance industry. Understanding the biosynthetic pathway of cis-abienol is crucial for its potential biotechnological production in engineered microbial or plant systems, offering a sustainable alternative to its extraction from natural sources. This technical guide provides an in-depth exploration of the core aspects of the cis-abienol biosynthesis pathway in Abies balsamea, detailing the key enzymatic steps, relevant quantitative data, and comprehensive experimental protocols for its study.

The Core Biosynthetic Pathway of cis-Abienol

The biosynthesis of cis-abienol in Abies balsamea originates from the general terpenoid pathway, starting with the universal C20 precursor, geranylgeranyl diphosphate (GGPP). The key enzymatic step is catalyzed by a bifunctional diterpene synthase (diTPS), (-)-cis-abienol synthase (AbCAS). This enzyme belongs to the gymnosperm-specific TPS-d subfamily of terpene synthases.[1][2]

The reaction proceeds in two distinct steps, accommodated by two separate active sites within the single polypeptide chain of AbCAS:

-

Class II Cyclization: In the first active site, the acyclic GGPP undergoes a protonation-initiated cyclization to form a bicyclic carbocation intermediate. This intermediate is then captured by a water molecule, leading to the formation of the hydroxylated bicyclic intermediate, (+)-labda-13-en-8-ol diphosphate (LPP).[3]

-

Class I Reaction: The LPP intermediate is then channeled to the second active site. Here, the diphosphate moiety is cleaved, and the reaction is terminated without any further cyclization, yielding the final product, (-)-cis-abienol.[1][2]

This bifunctional nature, where a single enzyme carries out both the cyclization and the subsequent reaction, is a key feature of many conifer diTPSs involved in specialized metabolism.[4]

References

- 1. Functional plasticity of paralogous diterpene synthases involved in conifer defense - PMC [pmc.ncbi.nlm.nih.gov]

- 2. klpmp.ibcas.ac.cn [klpmp.ibcas.ac.cn]

- 3. Bifunctional cis-abienol synthase from Abies balsamea discovered by transcriptome sequencing and its implications for diterpenoid fragrance production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evolution of conifer diterpene synthases: diterpene resin acid biosynthesis in lodgepole pine and jack pine involves monofunctional and bifunctional diterpene synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

Identification of cis-Abienol Synthase Genes in Tobacco: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

cis-Abienol is a labdane-related diterpenoid of significant interest due to its role as a precursor for the synthesis of ambergris-like compounds, which are highly valued in the fragrance industry. It also plays a role in plant defense mechanisms. In Nicotiana tabacum (common tobacco), cis-abienol is a key component of the aromatic exudates from glandular trichomes on the leaf surface. The biosynthesis of this compound is a two-step enzymatic process governed by two distinct terpene synthase genes. This technical guide provides an in-depth overview of the identification, characterization, and functional analysis of these genes, namely copalyl diphosphate synthase 2 (NtCPS2) and cis-abienol synthase (NtABS). Detailed experimental protocols, quantitative data from key studies, and visual diagrams of the biosynthetic pathway and experimental workflows are presented to facilitate further research and application in metabolic engineering and drug development.

Introduction

The aroma and flavor of tobacco are determined by a complex mixture of chemical constituents, among which terpenoids play a crucial role. cis-Abienol, a bicyclic diterpene, is a major labdanoid found in the glandular trichomes of certain tobacco cultivars, particularly oriental types. It is a precursor to valuable aroma compounds and has garnered attention for its potential applications in the fragrance and pharmaceutical industries. Understanding the genetic basis of cis-abienol biosynthesis is essential for the metabolic engineering of tobacco and other host organisms for its sustainable production.

Research has established that the biosynthesis of cis-abienol in tobacco is not governed by a single bifunctional enzyme, as seen in some gymnosperms, but by a two-step pathway involving two distinct genes.[1][2][3] This guide details the functions of these genes and the experimental approaches used to identify and validate them.

The cis-Abienol Biosynthetic Pathway

The synthesis of cis-abienol from the general diterpene precursor, geranylgeranyl diphosphate (GGPP), involves two key enzymatic reactions catalyzed by two different terpene synthases.[1]

-

Step 1: Cyclization of GGPP. The first step is the cyclization of GGPP to form 8-hydroxy-copalyl diphosphate (8-OH-CPP). This reaction is catalyzed by NtCPS2 , a class II terpene synthase.[1]

-

Step 2: Conversion to cis-Abienol. The intermediate, 8-OH-CPP, is then converted to the final product, cis-abienol (also known as Z-abienol). This reaction is catalyzed by NtABS (cis-abienol synthase), which is a class I kaurene synthase-like (KSL) protein.[1]

Both genes are preferentially expressed in the glandular cells of tobacco trichomes, where the biosynthesis of cis-abienol occurs.[1] Ectopic expression of both NtCPS2 and NtABS is necessary and sufficient to confer cis-abienol formation in species that do not naturally produce it.[1]

References

- 1. RNA sequencing reveals transcriptomic changes in tobacco (Nicotiana tabacum) following NtCPS2 knockdown - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cis-abienol synthase - Wikipedia [en.wikipedia.org]

- 3. Bifunctional cis-abienol synthase from Abies balsamea discovered by transcriptome sequencing and its implications for diterpenoid fragrance production - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources and Analysis of (Z)-Abienol and its Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and analytical methodologies for (Z)-abienol, a labdane diterpenoid of significant interest in the fragrance and pharmaceutical industries. (Z)-abienol, also known as cis-abienol, is a key precursor for the semi-synthesis of valuable amber compounds, such as Ambrox, which serve as sustainable alternatives to ambergris.[1][2][3][4]

Natural Occurrence of (Z)-Abienol

(Z)-abienol is predominantly found in a limited number of plant species, where it is often a major component of the plant's surface exudates. The primary natural sources identified in scientific literature are:

-

Nicotiana tabacum (Tobacco): Specifically, oriental tobacco cultivars are known to produce significant quantities of (Z)-abienol.[5] The compound is synthesized and secreted from the glandular trichomes on the surface of the leaves.[5] Its presence in tobacco is linked to the characteristic flavors and aromas that develop during the curing process.[5]

-

Abies balsamea (Balsam Fir): This coniferous tree is another primary source from which (Z)-abienol was initially isolated.[1][3][6] The compound is found within the oleoresin of the tree.[6]

While these are the most cited sources, related labdane diterpenes are found across the plant kingdom, suggesting other potential, yet less significant, sources may exist.

Quantitative Analysis of (Z)-Abienol in Natural Sources

The concentration of (Z)-abienol can vary significantly based on the plant cultivar, environmental conditions, and the specific part of the plant being analyzed. The following table summarizes available quantitative data.

| Plant Species | Plant Part | Compound | Concentration / Yield | Analytical Method | Reference |

| Nicotiana tabacum (Oriental Cultivars) | Glandular Trichomes / Leaf Exudate | (Z)-Abienol | Major labdanoid component | - | [5] |

| Klebsiella oxytoca T2L (Biotransformation) | Fermentation Broth | (Z)-Abienol Degradation | 68.2% degradation of 1 mg/mL initial concentration after 96h | UPLC | [6] |

| Acinetobacter tjernbergiae LSC-2 (Biotransformation) | Fermentation Broth | (Z)-Abienol Degradation | 69.3% degradation of 1 mg/mL initial concentration over 4 days | HPLC | [1] |

| Escherichia coli (Engineered Strain) | High-Density Fermentation | cis-Abienol | ~220 mg/L | LC-MS | [2][3] |

Note: Quantitative data for abienol directly from plant sources is often qualitative ("major component") in survey literature. The provided data from microbial systems indicates the compound's amenability to quantification and production via biotechnology.

Biosynthesis of (Z)-Abienol

The biosynthesis of (Z)-abienol from the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP), is a two-step enzymatic process.[4][5]

-

Step 1: Diphosphate Ionization and Cyclization: A class II terpene synthase (TPS) catalyzes the protonation-initiated cyclization of GGPP to form a bicyclic labdadienyl/copalyl diphosphate (CPP) intermediate. In the case of (Z)-abienol synthesis, this intermediate is specifically 8-hydroxy-copalyl diphosphate.[5]

-

Step 2: Rearrangement and Termination: A class I TPS, often a kaurene synthase-like (KSL) enzyme, subsequently converts the intermediate into the final (Z)-abienol product through dephosphorylation.[5]

In tobacco (Nicotiana tabacum), these two steps are carried out by two distinct enzymes: NtCPS2 (a class II TPS) and NtABS (a class I KSL protein).[5] In balsam fir (Abies balsamea), a single bifunctional enzyme, cis-abienol synthase (AbCAS), possesses both class I and class II active sites to catalyze the entire conversion from GGPP to cis-abienol.[4][7]

Caption: Figure 1: Biosynthesis Pathway of (Z)-Abienol.

Experimental Protocols

Extraction and Isolation of (Z)-Abienol

The extraction of (Z)-abienol from its natural matrix relies on standard natural product isolation techniques. The choice of solvent and method depends on the source material.

General Protocol for Extraction from Plant Material:

-

Material Preparation: Plant material (e.g., tobacco leaves, fir resin) is typically dried and ground to increase the surface area for extraction.

-

Solvent Extraction: Maceration or Soxhlet extraction is performed using a non-polar organic solvent like dichloromethane or hexane, in which the lipophilic (Z)-abienol is readily soluble.[1][8]

-

Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator.[1]

-

Purification: The crude extract is subjected to chromatographic separation. Column chromatography using silica gel is a common and effective technique for isolating the diterpenoid fraction from other metabolites.

-

High-Purity Isolation: For obtaining highly pure (Z)-abienol, further purification using preparative High-Performance Liquid Chromatography (HPLC) is often necessary.[9]

Caption: Figure 2: General Workflow for (Z)-Abienol Extraction.

Analytical Characterization and Quantification

High-Performance Liquid Chromatography (HPLC / UPLC):

HPLC and UPLC are robust methods for the quantification of (Z)-abienol.

-

Protocol Example (from K. oxytoca study):

-

System: Ultra-Performance Liquid Chromatography (UPLC).[6]

-

Column: WATERS XBridge C18 Column (4.6 × 250 mm, 5 μm).[6]

-

Mobile Phase: Isocratic elution with a mixture of methanol (90%), water (8%), and acetic acid (2%).[6]

-

Detection: UV detector, wavelength set according to the chromophore of the molecule (typically in the low 200 nm range for isolated double bonds).

-

Quantification: Based on a standard curve generated from pure (Z)-abienol standards of known concentrations.[6]

-

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is used for both identification and quantification, providing structural information from the mass spectrum.

-

Protocol Example (from A. tjernbergiae study):

-

Sample Preparation: The fermentation broth is extracted with an organic solvent (e.g., dichloromethane), concentrated, and filtered through a 0.22-μm filter.[1]

-

GC System: An Agilent 7890B GC system (or equivalent) equipped with a capillary column suitable for terpene analysis (e.g., HP-5MS).

-

MS Detector: An Agilent 5977A mass selective detector (or equivalent).

-

Analysis: The fragmentation pattern of the analyte is compared with a known standard of (Z)-abienol or with spectral libraries (e.g., NIST) for identification. Quantification is achieved by comparing peak areas to those of an internal or external standard.

-

Isomers of this compound

While the literature predominantly focuses on (Z)-abienol due to its role as a precursor to ambergris compounds, other isomers exist. Isomers are molecules that share the same molecular formula but have different arrangements of atoms.[10]

-

(E)-Abienol (trans-abienol): This is the geometric isomer of (Z)-abienol, differing in the configuration around the C13-C14 double bond. Its natural occurrence is less documented compared to the (Z)-isomer.

-

Stereoisomers: this compound has several chiral centers, meaning it can exist as different stereoisomers (enantiomers and diastereomers). In nature, enzymatic synthesis is highly stereospecific, typically producing only one enantiomer.[11][12] The specific stereochemistry of naturally derived (Z)-abienol is crucial for its biological activity and its efficiency as a precursor in semi-synthesis. The stereochemistry of natural products plays a pivotal role in their biological function and interaction with other chiral molecules, such as enzymes and receptors.[12][13]

Further research is required to fully characterize the occurrence and biological significance of the various isomers of this compound in different natural sources.

References

- 1. Biotransformation of tobacco-derived Z-abienol into precursors of ambrox by newly identified Acinetobacter tjernbergiae LSC-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Improved cis-Abienol production through increasing precursor supply in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WO2016094178A1 - Methods for producing this compound - Google Patents [patents.google.com]

- 5. Characterization of two genes for the biosynthesis of the labdane diterpene Z-abienol in tobacco (Nicotiana tabacum) glandular trichomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isolation and identification of the cis-abienol degrading strain Klebsiella oxytoca T2L and its aroma products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cis-abienol synthase - Wikipedia [en.wikipedia.org]

- 8. unipub.uni-graz.at [unipub.uni-graz.at]

- 9. mdpi.com [mdpi.com]

- 10. prezi.com [prezi.com]

- 11. Enantiomeric Natural Products: Occurrence and Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Abienol as a Precursor for Ambrox Synthesis: A Technical Guide

Introduction: Ambrox, known commercially under trade names such as Ambroxan™ and Ambrofix™, is a highly valued terpenoid in the fragrance industry, prized for its unique ambergris-like scent and exceptional fixative properties. Historically, its precursor, ambrein, was sourced from ambergris, a rare and costly excretion from sperm whales. Ethical considerations and supply limitations have driven the industry towards semi-synthetic and biosynthetic production routes. While sclareol, extracted from clary sage (Salvia sclarea), has traditionally been the primary precursor, the labdane diterpene abienol has emerged as a highly promising alternative. This technical guide provides an in-depth analysis of the chemical and biocatalytic pathways for the synthesis of Ambrox from this compound, targeting researchers, chemists, and professionals in the fields of fragrance development and biotechnology.

Chemical Synthesis of (-)-Ambrox from (+)-cis-Abienol

The chemical conversion of (+)-cis-abienol to (-)-Ambrox is a more direct route compared to the multi-step degradation required for sclareol.[1][2] This pathway offers advantages such as fewer reaction steps and potentially higher selectivity and yield.[1][3] The synthesis, first reported by Barrero et al., proceeds via a key two-step sequence involving oxidative cleavage followed by cyclization.[4]

Synthetic Pathway

The core chemical transformation involves two primary stages:

-

Ozonolysis: The side chain of (+)-cis-abienol is cleaved through ozonolysis to form the key intermediate, ambradiol. This step selectively targets the double bonds in the side chain while preserving the core decalin structure.[4]

-

Cyclodehydration: The resulting ambradiol is then subjected to acid-catalyzed cyclization to form the final tricyclic ether, (-)-Ambrox.[4]

References

- 1. Biotransformation of tobacco-derived Z-abienol into precursors of ambrox by newly identified Acinetobacter tjernbergiae LSC-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Biotransformation of tobacco-derived Z-abienol into precursors of ambrox by newly identified Acinetobacter tjernbergiae LSC-2 [frontiersin.org]

- 4. mdpi.com [mdpi.com]

The Biological Frontier of Labdane Diterpenes: A Technical Guide to Abienol and its Congeners

For Researchers, Scientists, and Drug Development Professionals

Introduction

Labdane-type diterpenes, a diverse class of natural products derived from the C20 isoprenoid pathway, have emerged as a compelling source of bioactive molecules with significant therapeutic potential.[1][2] These bicyclic compounds, ubiquitously found in higher plants, fungi, and marine organisms, form the structural foundation for a vast array of molecules exhibiting potent anticancer, anti-inflammatory, and antimicrobial properties.[3][4] Among these, abienol, a labdane diterpene alcohol, has garnered interest, although comprehensive data on its biological activities remain relatively nascent compared to its more extensively studied congeners like sclareol and andrographolide.

This technical guide provides an in-depth exploration of the biological activities of labdane diterpenes, with a particular focus on the known activities within this class to infer the potential of this compound. It is designed to serve as a comprehensive resource for researchers and drug development professionals, offering a synthesis of quantitative data, detailed experimental methodologies, and a visual representation of the underlying molecular mechanisms.

Anticancer Activity

A significant body of research underscores the cytotoxic and pro-apoptotic effects of labdane diterpenes against a variety of cancer cell lines.[5] These compounds have been shown to modulate critical signaling pathways involved in cell cycle regulation and apoptosis, making them promising candidates for novel anticancer drug development. While specific data on this compound is limited, the activities of structurally similar labdane diterpenes provide a strong rationale for its investigation.

Quantitative Anticancer Data

The cytotoxic potential of labdane diterpenes is typically quantified by their half-maximal inhibitory concentration (IC50), representing the concentration required to inhibit 50% of cancer cell growth. The following table summarizes the IC50 values for representative labdane diterpenes against various cancer cell lines.

| Labdane Diterpene | Cancer Cell Line | IC50 (µM) | Reference |

| Sclareol | Human breast cancer (MCF-7) | < 50 | [6] |

| Sclareol | Human colon cancer (HCT116) | < 50 | [6] |

| Sclareol | Human lung cancer (H146) | 69.96 | [6] |

| Sclareol | Human lung cancer (H1688) | 42.14 | [6] |

| Andrographolide | Various cancer cell lines | Varies | [7] |

| Coronarin D | Glioblastoma and carcinoma cell lines | Varies | [8][9] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[10][11][12][13]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the labdane diterpene (e.g., this compound, sclareol) and a vehicle control (e.g., DMSO). Include a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Mechanism of Action: PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth, and its dysregulation is frequently observed in cancer.[3][14][15][16][17] Several labdane diterpenes exert their anticancer effects by inhibiting this pathway.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Labdane diterpenes have demonstrated significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators and the modulation of key inflammatory signaling pathways.[18][19]

Quantitative Anti-inflammatory Data

The anti-inflammatory activity of labdane diterpenes is often assessed by their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator. The IC50 values for NO inhibition are presented below.

| Labdane Diterpene | Cell Line | IC50 for NO Inhibition (µM) | Reference |

| Andrographolide | RAW 264.7 Macrophages | 21.9 | [20] |

| Leonurus sibiricus Diterpenoid 1 | RAW 264.7 Macrophages | Potent Inhibition | [21][22] |

| Sclareol | RAW 264.7 Macrophages | Inhibition Observed | [20] |

Experimental Protocol: Griess Assay for Nitric Oxide

The Griess assay is a widely used method for the indirect measurement of nitric oxide production by quantifying its stable metabolite, nitrite.[23][24][25][26][27]

Principle: The Griess reagent converts nitrite into a colored azo compound, and the intensity of the color is proportional to the nitrite concentration.

Methodology:

-

Cell Culture and Treatment: Seed macrophages (e.g., RAW 264.7) in a 96-well plate. Pre-treat cells with various concentrations of the labdane diterpene for 1 hour.

-

Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Incubation: Incubate the mixture in the dark at room temperature for 15 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration from a standard curve prepared with known concentrations of sodium nitrite.

Mechanism of Action: NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[4][28][29][30][31] Labdane diterpenes often exert their anti-inflammatory effects by inhibiting this pathway, thereby reducing the expression of pro-inflammatory genes.[32]

Antimicrobial Activity

Labdane diterpenes have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[33][34][35][36][37] This makes them attractive candidates for the development of new antimicrobial agents, particularly in the face of rising antibiotic resistance.

Quantitative Antimicrobial Data

The antimicrobial efficacy of a compound is determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism.

| Labdane Diterpene Source | Microorganism | MIC (µg/mL) | Reference |

| Cistus creticus derivatives | Staphylococcus aureus | Varies | [33][35] |

| Cistus creticus derivatives | Escherichia coli | Varies | [33][35] |

| Cistus creticus derivatives | Pathogenic fungi | Varies | [33][35] |

| Cistus incanus isolate | Candida albicans | 1 | [36] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[38][39][40][41][42]

Principle: A standardized suspension of the microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible growth.

Methodology:

-

Preparation of Antimicrobial Agent Dilutions: Prepare a series of twofold dilutions of the labdane diterpene in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is visually determined as the lowest concentration of the labdane diterpene at which there is no visible growth (turbidity).

Conclusion and Future Directions

Labdane diterpenes represent a rich and largely untapped reservoir of bioactive compounds with significant potential for the development of novel therapeutics. While this guide has highlighted the substantial anticancer, anti-inflammatory, and antimicrobial activities of this class of molecules, exemplified by compounds like sclareol and andrographolide, the specific biological profile of this compound remains an area ripe for investigation.

Future research should focus on the systematic evaluation of this compound's efficacy in the assays detailed herein. A thorough investigation of its cytotoxic effects against a panel of cancer cell lines, its ability to modulate inflammatory responses in relevant cellular models, and its spectrum of antimicrobial activity is warranted. Furthermore, elucidating the specific molecular targets and signaling pathways modulated by this compound will be crucial in understanding its mechanism of action and advancing its potential as a therapeutic agent. The detailed protocols and mechanistic insights provided in this guide offer a robust framework for such future investigations, paving the way for the potential translation of this compound and other labdane diterpenes from natural products to clinical candidates.

References

- 1. mdpi.com [mdpi.com]

- 2. The wide spectrum anti-inflammatory activity of andrographolide in comparison to NSAIDs: A promising therapeutic compound against the cytokine storm | PLOS One [journals.plos.org]

- 3. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of Sclareol Against Small Cell Lung Carcinoma and the Related Mechanism: In Vitro and In Vivo Studies | Anticancer Research [ar.iiarjournals.org]

- 6. The bioactivities of sclareol: A mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Anticancer activities and mechanism of action of the labdane diterpene coronarin D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. merckmillipore.com [merckmillipore.com]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. broadpharm.com [broadpharm.com]

- 14. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 15. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 17. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 18. Labdane diterpenoids as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.de]

- 22. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 23. sciencellonline.com [sciencellonline.com]

- 24. mdpi.com [mdpi.com]

- 25. Protocol Griess Test [protocols.io]

- 26. researchgate.net [researchgate.net]

- 27. sigmaaldrich.com [sigmaaldrich.com]

- 28. JCI - NF-κB: a key role in inflammatory diseases [jci.org]

- 29. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]

- 30. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Anti-inflammatory labdane diterpenoids from the aerial parts of Leonurus japonicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. New semisynthetic antimicrobial labdane-type diterpenoids derived from the resin "ladano" of Cistus creticus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. tandfonline.com [tandfonline.com]

- 35. znaturforsch.com [znaturforsch.com]

- 36. thieme-connect.com [thieme-connect.com]

- 37. Cytotoxic and antibacterial labdane-type diterpenes from the aerial parts of Cistus incanus subsp. creticus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 38. Broth Microdilution | MI [microbiology.mlsascp.com]

- 39. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 40. protocols.io [protocols.io]

- 41. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 42. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

Discovery of Novel Abienol-Producing Microorganisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abienol, a labdane-type diterpenoid, is a valuable precursor for the synthesis of high-value chemicals, including the fragrance ingredient Ambrox®. Traditionally sourced from plants like the balsam fir (Abies balsamea), extraction methods are often inefficient and unsustainable. Microbial fermentation presents a promising alternative for the scalable and sustainable production of this compound. This technical guide provides an in-depth overview of the discovery and engineering of novel this compound-producing microorganisms, with a focus on the core methodologies and data essential for researchers in the field.

Microbial Platforms for this compound Production

The primary host organism for recombinant this compound production has been Escherichia coli, due to its well-characterized genetics and rapid growth. Research has focused on engineering E. coli to harbor the necessary biosynthetic pathways for this compound synthesis.

Biosynthetic Pathways for this compound Production

The biosynthesis of cis-abienol in a microbial host requires the introduction of a heterologous pathway to convert central metabolites into the final product. This typically involves the overexpression of key enzymes to channel carbon flux towards the desired diterpenoid. The engineered pathway can be divided into two main modules: the precursor supply module and the this compound synthesis module.

Precursor Supply Module: MEP and MVA Pathways

The universal precursors for all terpenoids are isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). In E. coli, these are naturally produced via the methylerythritol 4-phosphate (MEP) pathway. To enhance the supply of IPP and DMAPP, two main strategies are employed:

-

Overexpression of the native MEP pathway: Key rate-limiting enzymes of the MEP pathway are overexpressed to increase the carbon flux towards IPP and DMAPP.

-

Introduction of the heterologous mevalonate (MVA) pathway: The MVA pathway, typically found in eukaryotes and archaea, provides an alternative route to IPP and DMAPP from acetyl-CoA. The introduction of the MVA pathway has been shown to significantly boost the production of terpenoids in E. coli.

This compound Synthesis Module

Once a sufficient supply of IPP and DMAPP is achieved, a two-step enzymatic conversion is required to produce cis-abienol:

-

Geranylgeranyl Diphosphate (GGPP) Synthesis: A GGPP synthase (GGPPS) catalyzes the condensation of one molecule of DMAPP and three molecules of IPP to form GGPP.

-

Cyclization to cis-Abienol: A bifunctional cis-abienol synthase (CAS) first cyclizes GGPP to a labda-13-en-8-ol diphosphate intermediate, which is then converted to cis-abienol.

The following diagram illustrates the engineered biosynthetic pathway for cis-abienol production in E. coli.

The Sentinel Molecule: A Technical Guide to Cis-Abienol Synthase and its Pivotal Role in Plant Defense

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Plants, as sessile organisms, have evolved a sophisticated and dynamic chemical arsenal to defend against a myriad of biotic threats, including pathogens and herbivores. Among the key players in this defense system are diterpenoids, a diverse class of secondary metabolites. This technical guide provides an in-depth exploration of cis-abienol synthase, a critical enzyme in the biosynthesis of the labdane diterpenoid cis-abienol. We will delve into its function, the signaling pathways it influences, and its direct and indirect roles in plant immunity. This document synthesizes current research to offer a comprehensive overview, complete with quantitative data, detailed experimental protocols, and visual diagrams of the underlying molecular mechanisms, to aid researchers and professionals in the fields of plant science and drug development.

Introduction: Cis-Abienol as a Key Defense Compound

Cis-abienol is a bicyclic diterpene alcohol predominantly found in the glandular trichomes of various plants, including balsam fir (Abies balsamea) and certain cultivars of tobacco (Nicotiana tabacum)[1][2][3]. It serves as a precursor to important flavor and aroma compounds and plays a significant role in the plant's chemical defense against herbivores and pathogens[3]. The biosynthesis of this important molecule is catalyzed by cis-abienol synthase, an enzyme that has garnered significant interest for its unique catalytic mechanism and its potential for biotechnological applications. Understanding the function and regulation of cis-abienol synthase is paramount to harnessing its potential for developing novel, eco-friendly crop protection strategies and for the sustainable production of valuable fragrance compounds.

The Biosynthesis of Cis-Abienol: A Two-Step Enzymatic Process

The formation of cis-abienol is a multi-step process that begins with the universal precursor for all isoprenoids, geranylgeranyl diphosphate (GGPP). In angiosperms like tobacco, the biosynthesis is governed by two key enzymes: a class II terpene synthase and a class I diterpene synthase.

In Nicotiana tabacum, the biosynthesis is a two-step process involving:

-

NtCPS2 (a copalyl diphosphate synthase): This class II terpene synthase catalyzes the cyclization of GGPP to form 8-hydroxy-copalyl diphosphate[4].

-

NtABS (an abienol synthase): This class I kaurene synthase-like (KSL) protein then utilizes the 8-hydroxy-copalyl diphosphate intermediate to produce Z-abienol[4].

Interestingly, in gymnosperms such as balsam fir (Abies balsamea), a single bifunctional class I/II cis-abienol synthase (AbCAS) is responsible for the entire conversion of GGPP to cis-abienol[1][5]. This enzyme possesses two distinct active sites to carry out both the initial cyclization and the subsequent rearrangement and hydroxylation reactions[1][5][6].

Quantitative Data on Cis-Abienol Function and Production

The following tables summarize key quantitative data from various studies on cis-abienol, providing a clear comparison of its efficacy in plant defense and yields in biotechnological production systems.

Table 1: Efficacy of Cis-Abienol in Inducing Plant Defense Responses in Tomato (Solanum lycopersicum)

| Parameter | Treatment | Value | Unit | Reference |

| Optimal Concentration for Resistance | Root application of cis-abienol | 60 | µg/mL | [7][8][9] |

| Application Frequency for Resistance | Consecutive applications | 2-3 | applications | [7][8][9] |

| Application Interval for Resistance | Time between applications | 3-6 | days | [7][8][9] |

| Lignin Content Increase | 6 days post-treatment | Significant increase | - | [7][8] |

| Flavonoid Content Increase | 6 days post-treatment | Reached highest level | - | [7][8] |

Table 2: Enhancement of Defense-Related Enzyme Activities in Tomato Roots by Cis-Abienol Treatment

| Enzyme | Time After Treatment | Activity Change | Reference |

| Catalase (CAT) | 1-3 days | Significantly higher than control | [7][8] |

| Superoxide Dismutase (SOD) | 1-3 days | Significantly higher than control | [7][8] |

| Peroxidase (POD) | 1-3 days | Significantly higher than control | [7][8] |

| Polyphenol Oxidase (PPO) | 1-3 days | Significantly higher than control | [7][8] |

| Phenylalanine Ammonia-Lyase (PAL) | 1-3 days | Significantly higher than control | [7][8] |

Table 3: Microbial Production of Cis-Abienol in Engineered Escherichia coli

| Engineering Strategy | Titer | Unit | Fold Increase | Reference |

| Overexpression of MEP pathway | - | - | 7-fold | [10][11] |

| Engineering of MVA pathway | - | - | 31-fold | [10][11] |

| Two-phase fed-batch fermentation | 634.7 | mg/L | - | [10][11] |

| De novo production from glucose | ~220 | mg/L | - | [12] |

Signaling Pathways in Cis-Abienol-Mediated Defense

Cis-abienol is not merely a passive defense compound; it actively participates in signaling cascades that amplify the plant's immune response. Its application has been shown to induce resistance against pathogens like Ralstonia solanacearum, the causative agent of bacterial wilt[7][8][13]. This induced resistance is primarily mediated through the jasmonic acid (JA) signaling pathway, with some involvement of the salicylic acid (SA) pathway[7][8][9].

Upon perception, cis-abienol triggers a series of downstream events, including:

-

Reactive Oxygen Species (ROS) Burst: An increase in the activities of antioxidant enzymes like CAT and SOD suggests a role in managing ROS levels, which act as signaling molecules in plant defense[7][8].

-

MAPK Cascade Activation: Upregulation of genes involved in the mitogen-activated protein kinase (MAPK) cascade is observed, indicating its role in intracellular signal transduction[7][8].

-

Phytohormone Crosstalk: Cis-abienol treatment leads to an increase in the levels of both JA and SA, with a more pronounced and sustained increase in JA[7][8]. This hormonal interplay is crucial for fine-tuning the defense response.

-

Phytoalexin Production: The signaling cascade culminates in the increased production of phytoalexins, such as flavonoids and lignin, which contribute to enhanced disease resistance[7][8][14].

Experimental Protocols

This section provides an overview of key experimental methodologies for studying cis-abienol synthase and its function.

Gene Cloning and Heterologous Expression

Objective: To isolate the cis-abienol synthase gene and express it in a heterologous host for functional characterization.

Methodology:

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from plant tissues with high expression of the target gene (e.g., glandular trichomes). First-strand cDNA is synthesized using a reverse transcriptase.

-

PCR Amplification: Full-length cDNA of the putative cis-abienol synthase is amplified using gene-specific primers. For genes with unknown sequences, techniques like Rapid Amplification of cDNA Ends (RACE) are employed[1].

-

Cloning: The amplified PCR product is ligated into a suitable cloning vector (e.g., pJET) and then subcloned into an expression vector (e.g., pET28b(+)) for protein production in E. coli[1].

-

Heterologous Expression: The expression construct is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced, for instance, with isopropyl β-D-1-thiogalactopyranoside (IPTG).

References

- 1. Bifunctional cis-Abienol Synthase from Abies balsamea Discovered by Transcriptome Sequencing and Its Implications for Diterpenoid Fragrance Production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cis-abienol synthase - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of two genes for the biosynthesis of the labdane diterpene Z-abienol in tobacco (Nicotiana tabacum) glandular trichomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bifunctional cis-abienol synthase from Abies balsamea discovered by transcriptome sequencing and its implications for diterpenoid fragrance production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization and heterologous expression of cis-abienol synthase from balsam fir (Abies balsamea) towards high-end fragrance components - UBC Library Open Collections [open.library.ubc.ca]

- 7. mdpi.com [mdpi.com]

- 8. Roles and Preliminary Mechanism of Tobacco cis-Abienol in Inducing Tomato Resistance against Bacterial Wilt - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Roles and Preliminary Mechanism of Tobacco cis-Abienol in Inducing Tomato Resistance against Bacterial Wilt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Combinatorial Engineering of Mevalonate Pathway and Diterpenoid Synthases in Escherichia coli for cis-Abienol Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Improved cis-Abienol production through increasing precursor supply in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Buy cis-Abienol | 17990-16-8 | >98% [smolecule.com]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry Elucidation of Abienol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abienol is a naturally occurring labdane diterpenoid alcohol of significant interest in the fragrance and pharmaceutical industries. It exists as two primary geometric isomers, cis-abienol and trans-abienol, which are found in various plant resins, notably from firs (Abies species) and tobacco (Nicotiana tabacum). The unique structural features and stereochemistry of this compound are crucial for its biological activity and its use as a precursor in the synthesis of other valuable compounds. This technical guide provides a comprehensive overview of the elucidation of this compound's chemical structure and stereochemistry, detailing the experimental protocols and data that have been instrumental in its characterization.

Chemical Structure and Physicochemical Properties

This compound is a bicyclic diterpene with the molecular formula C₂₀H₃₄O.[1] Its structure consists of a decalin ring system with a side chain at C9. The two main isomers are distinguished by the geometry of the double bond in the side chain.

Table 1: Physicochemical Properties of this compound Isomers

| Property | (+)-cis-Abienol | trans-Abienol |

| Molecular Formula | C₂₀H₃₄O | C₂₀H₃₄O |

| Molecular Weight | 290.48 g/mol [2] | 290.48 g/mol |

| IUPAC Name | (1R,2R,4aS,8aS)-2,5,5,8a-Tetramethyl-1-[(2Z)-3-methylpenta-2,4-dien-1-yl]decahydronaphthalen-2-ol | (1R,2R,4aS,8aS)-2,5,5,8a-Tetramethyl-1-[(2E)-3-methylpenta-2,4-dien-1-yl]decahydronaphthalen-2-ol |

| Melting Point | 38.0 °C[2] | Data not readily available |

| Specific Rotation ([α]D) | Data not readily available | Data not readily available |

Spectroscopic Data and Structural Elucidation

The structural elucidation of this compound has been primarily achieved through a combination of spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy playing a pivotal role.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Chemical Shift Data for cis-Abienol in CDCl₃

| Carbon Atom | Chemical Shift (ppm) |

| 1 | 39.2 |

| 2 | 18.5 |

| 3 | 42.2 |

| 4 | 33.6 |

| 5 | 56.4 |

| 6 | 20.6 |

| 7 | 40.0 |

| 8 | 73.6 |

| 9 | 60.9 |

| 10 | 39.8 |

| 11 | 24.5 |

| 12 | 125.1 |

| 13 | 140.0 |

| 14 | 111.4 |

| 15 | 14.2 |

| 16 | 21.3 |

| 17 | 28.7 |

| 18 | 33.6 |

| 19 | 21.7 |

| 20 | 15.7 |

Note: Data compiled from publicly available spectral databases. Precise assignments may vary slightly between sources.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, confirming its molecular formula. Electron ionization mass spectrometry (EI-MS) of cis-abienol typically shows a molecular ion peak [M]⁺ at m/z 290, consistent with the formula C₂₀H₃₄O.[3]

Stereochemistry Elucidation

The determination of the absolute stereochemistry of this compound's multiple chiral centers is a critical aspect of its characterization.

General Workflow for Structure Elucidation

The overall process for elucidating the structure and stereochemistry of this compound is a multi-step process.

Experimental Protocols

-

Extraction: Air-dried and powdered plant material (e.g., balsam fir oleoresin) is extracted with a non-polar solvent such as hexane or dichloromethane.

-

Chromatography: The crude extract is subjected to column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent and gradually increasing polarity (e.g., hexane-ethyl acetate gradient), is used to separate the different components. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Purification: Fractions containing this compound are combined and further purified by repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

-

Sample Preparation: A sample of pure this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

1D NMR: ¹H and ¹³C NMR spectra are acquired to identify the types of protons and carbons present. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are performed to distinguish between CH, CH₂, and CH₃ groups.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for connecting different fragments of the molecule.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in assigning the relative stereochemistry.

-

The absolute configuration of the tertiary alcohol at C8 can be determined using a modified Mosher's method.

-

Esterification: The this compound sample is divided into two portions. One portion is reacted with (R)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) and the other with (S)-MTPA-Cl in the presence of a base (e.g., pyridine) to form the diastereomeric Mosher's esters.

-

Purification: The resulting esters are purified by chromatography.

-

¹H NMR Analysis: ¹H NMR spectra of both the (R)- and (S)-MTPA esters are recorded.

-

Data Analysis: The chemical shifts of the protons in the vicinity of the C8 stereocenter are assigned for both diastereomers. The difference in chemical shifts (Δδ = δS - δR) is calculated for each proton. A consistent pattern of positive and negative Δδ values on either side of the MTPA plane allows for the assignment of the absolute configuration at C8.

Biosynthesis of cis-Abienol

The biosynthesis of cis-abienol in plants proceeds through the methylerythritol phosphate (MEP) pathway or the mevalonate (MVA) pathway to produce the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP).[4][5] A bifunctional cis-abienol synthase (CAS) then catalyzes the cyclization of GGPP to a labdadienyl/copalyl diphosphate intermediate, followed by an intramolecular rearrangement and termination to yield cis-abienol.[3]

References

A Comprehensive Technical Guide to the Physical and Chemical Properties of cis-Abienol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-abienol, a labdane diterpenoid alcohol, is a naturally occurring compound found predominantly in the oleoresin of balsam fir (Abies balsamea) and the glandular trichomes of tobacco (Nicotiana tabacum).[1][2] This bicyclic tertiary alcohol is of significant interest to the fragrance industry as a precursor for the semisynthesis of amber compounds, such as Ambrox®, which are prized for their unique and persistent ambergris-like scent.[1] Beyond its aromatic applications, cis-abienol plays a crucial role in plant defense mechanisms, exhibiting antifungal and other biological activities that are subjects of ongoing research. This technical guide provides an in-depth overview of the physical and chemical properties of cis-abienol, detailed experimental protocols for its isolation and characterization, and an exploration of its known biological signaling pathways.

Physical and Chemical Properties

Cis-abienol is a colorless, viscous oil at room temperature, with a faint woody or balsamic odor. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₃₄O | [3] |

| Molecular Weight | 290.48 g/mol | [3] |

| Melting Point | 38.0 °C | [3] |

| Boiling Point | 369.9 °C | [3] |

| Flash Point | 161.9 °C | [3] |

| Solubility | Soluble in organic solvents such as benzyl alcohols and ethers.[3] Insoluble in water. | [4] |

| Appearance | Colorless, viscous oil | |

| CAS Number | 17990-16-8 | [3] |

Experimental Protocols

Isolation and Purification of cis-Abienol from Abies balsamea Oleoresin

The following protocol outlines a general procedure for the isolation and purification of cis-abienol from balsam fir oleoresin, based on solvent extraction and column chromatography.

1. Extraction:

-

Objective: To extract the crude oleoresin containing cis-abienol from the plant material.

-

Procedure:

-

Obtain fresh oleoresin from Abies balsamea.

-

Dissolve the oleoresin in a suitable organic solvent, such as hexane or dichloromethane, at a ratio of approximately 1:10 (w/v).

-

Stir the mixture at room temperature for several hours to ensure complete dissolution of the soluble components.

-

Filter the mixture to remove any insoluble plant debris.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

2. Column Chromatography:

-

Objective: To separate cis-abienol from other components in the crude extract.

-

Procedure:

-

Prepare a silica gel column (e.g., silica gel 60, 70-230 mesh) using a non-polar solvent like hexane as the mobile phase.

-

Load the concentrated crude extract onto the top of the column.

-

Elute the column with a gradient of increasing polarity, starting with hexane and gradually introducing a more polar solvent such as ethyl acetate. A typical gradient might be from 100% hexane to a final concentration of 10-20% ethyl acetate in hexane.

-

Collect fractions of the eluate and monitor the separation using thin-layer chromatography (TLC).

-

Combine the fractions containing pure cis-abienol, as determined by TLC analysis against a standard if available.

-

Evaporate the solvent from the combined fractions to yield purified cis-abienol.

-

Characterization of cis-Abienol

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To confirm the chemical structure of cis-abienol.

-

Sample Preparation:

-

¹H-NMR Parameters (400 MHz, CDCl₃):

-

The ¹H-NMR spectrum of cis-abienol will show characteristic signals for its methyl, methylene, and olefinic protons. The exact chemical shifts and coupling constants should be compared with literature values for confirmation.

-

-

¹³C-NMR Parameters (100 MHz, CDCl₃):

-

For ¹³C-NMR, a more concentrated sample (20-50 mg in 0.6-0.7 mL of CDCl₃) is recommended.[4]

-

The spectrum will display distinct signals for each of the 20 carbon atoms in the molecule, which can be assigned based on their chemical shifts and comparison with published data.

-

2. Gas Chromatography-Mass Spectrometry (GC-MS):

-

Objective: To determine the purity of the isolated cis-abienol and confirm its molecular weight and fragmentation pattern.

-

Sample Preparation:

-

Prepare a dilute solution of the purified cis-abienol (approximately 10-100 µg/mL) in a volatile organic solvent such as hexane or dichloromethane.

-

-

GC-MS Parameters:

-

Injector Temperature: 250 °C

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for the analysis of diterpenoids.[6]

-

Oven Temperature Program:

-

Initial temperature: 50-60 °C, hold for 2-3 minutes.

-

Ramp to 180-200 °C at a rate of 4-6 °C/min.

-

Ramp to 280-300 °C at a rate of 3-5 °C/min and hold for 5-10 minutes.[6]

-

-

Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.

-

MS Parameters:

-

The resulting mass spectrum should show a molecular ion peak corresponding to the molecular weight of cis-abienol (290.48 g/mol ) and a characteristic fragmentation pattern that can be compared to library data for confirmation.

-

Signaling Pathways and Biological Activity

Cis-abienol is known to be involved in plant defense mechanisms, particularly against fungal pathogens.[1] While the precise signaling cascade initiated by cis-abienol is an area of active research, its antifungal activity is thought to involve the disruption of fungal cell membrane integrity and key cellular processes.

Biosynthesis of cis-Abienol

The biosynthesis of cis-abienol in plants like Abies balsamea and engineered microorganisms provides a clear example of a metabolic pathway. This pathway starts from the general isoprenoid precursor, geranylgeranyl diphosphate (GGPP).

Putative Antifungal Mechanism of Action

The antifungal activity of labdane diterpenes like cis-abienol is believed to stem from their ability to interfere with essential fungal cellular structures and functions. A plausible mechanism involves the disruption of the fungal cell membrane.

Role in Plant Defense Signaling

Diterpenoids can act as signaling molecules in plant defense responses. Upon pathogen attack or wounding, plants can initiate a signaling cascade that leads to the production of defense compounds, including diterpenoids like cis-abienol. This response often involves the activation of mitogen-activated protein kinase (MAPK) cascades.

Conclusion

Cis-abienol is a valuable natural product with significant applications in the fragrance industry and potential for further development in other areas due to its biological activities. This guide has provided a detailed overview of its physical and chemical properties, along with standardized protocols for its isolation and characterization. The elucidation of its biosynthetic and signaling pathways offers a foundation for future research into its biological roles and for the metabolic engineering of its production. As research continues, a deeper understanding of the molecular mechanisms underlying the bioactivity of cis-abienol will likely unlock new applications for this versatile diterpenoid.

References

- 1. researchgate.net [researchgate.net]

- 2. Characterization and heterologous expression of cis-abienol synthase from balsam fir (Abies balsamea) towards high-end fragrance components - UBC Library Open Collections [open.library.ubc.ca]

- 3. A Diterpene as an Endogenous Signal for the Activation of Defense Responses to Infection with Tobacco mosaic virus and Wounding in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]

- 4. research.reading.ac.uk [research.reading.ac.uk]

- 5. NMR Sample Preparation [nmr.chem.umn.edu]

- 6. Isolation and identification of the cis-abienol degrading strain Klebsiella oxytoca T2L and its aroma products - PMC [pmc.ncbi.nlm.nih.gov]

Olfactory Properties of Abienol and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abienol, a labdane diterpene alcohol, is a naturally occurring compound found in various plants, notably in balsam fir (Abies balsamea) and tobacco (Nicotiana tabacum). It serves as a crucial precursor in the synthesis of several commercially significant fragrance compounds, most notably Ambroxan®, a highly valued substitute for ambergris. The olfactory characteristics of this compound and its derivatives are of significant interest to the fragrance industry and researchers studying structure-odor relationships. This technical guide provides an in-depth overview of the olfactory properties of this compound and its key derivatives, details relevant experimental protocols for their sensory evaluation, and illustrates associated biochemical pathways.

Olfactory Profile of this compound and Key Derivatives

The olfactory properties of this compound and its derivatives are primarily characterized by amber, woody, and musky notes. While extensive quantitative data for this compound itself is limited in publicly available literature, the odor profiles of its derivatives, particularly those used in the fragrance industry, are well-documented.

Table 1: Olfactory Properties of (Z)-Abienol and Key Derivatives

| Compound | CAS Number | Odor Description | Odor Threshold | References |

| (Z)-Abienol | 17990-16-8 | Amber, Woody | Not available | [1] |

| Ambroxan® | 6790-58-5 | Animalic, Ambery, Woody | 0.3 ppb | [2] |

| Sclareolide | 564-20-5 | Musky, Woody | Not available | [3] |

| Sclareol | 515-03-7 | Balsamic, Woody | Not available | [4] |

Note: "Not available" indicates that specific quantitative odor threshold data was not found in the surveyed literature.

Experimental Protocols for Olfactory Analysis

The evaluation of the olfactory properties of compounds like this compound and its derivatives relies on a combination of instrumental and sensory analysis techniques.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique used to identify odor-active compounds in a mixture. It combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.

Methodology:

-

Sample Preparation: A solution of the sample (e.g., this compound extract or synthetic derivative) is prepared in a suitable solvent.

-

Injection: A small volume of the sample is injected into the gas chromatograph.

-

Separation: The volatile compounds are separated based on their boiling points and polarity as they pass through the GC column.

-

Effluent Splitting: At the end of the column, the effluent is split. One portion goes to a standard GC detector (e.g., Flame Ionization Detector or Mass Spectrometer) for chemical identification and quantification, while the other portion is directed to a sniffing port.

-

Olfactory Detection: A trained sensory panelist or "nose" sniffs the effluent from the sniffing port and records the time, duration, intensity, and description of any detected odors.

-

Data Correlation: The data from the chemical detector and the olfactory detector are correlated to identify the specific compounds responsible for the different aroma notes.

Sensory Panel Evaluation

Sensory panels are essential for characterizing the overall odor profile and intensity of a fragrance compound.

Panelist Selection and Training:

-

Panelists are screened for their olfactory acuity and ability to describe odors verbally.

-

Training involves familiarization with a wide range of standard odorants and the development of a consistent vocabulary for describing olfactory perceptions. This includes training on intensity rating scales.

Testing Methods:

-

Triangle Test: This is a discriminative test to determine if a perceptible difference exists between two samples. Panelists are presented with three samples, two of which are identical and one is different. They are asked to identify the odd sample.[5]

-

Descriptive Analysis: A trained panel evaluates the sample and rates the intensity of various predefined odor descriptors (e.g., amber, woody, musky, sweet) on a labeled magnitude scale.

-

Odor Threshold Determination: This involves presenting panelists with a series of decreasing concentrations of the odorant in a neutral medium (e.g., air or water) to determine the lowest concentration at which the odor can be reliably detected.[6][7]

Environmental Conditions:

-

Sensory evaluations are conducted in a controlled environment, free from extraneous odors, with controlled temperature and humidity to ensure that the results are not biased by external factors.

Biochemical Pathways

Biosynthesis of (Z)-Abienol

(Z)-Abienol is synthesized in plants from the general isoprenoid precursor, geranylgeranyl diphosphate (GGPP), through a series of enzymatic reactions.

Caption: Biosynthesis pathway of (Z)-Abienol from GGPP.

The biosynthesis of cis-abienol in tobacco involves the enzymes copalyl diphosphate synthase (NtCPS2) and a bifunctional cis-abienol synthase (NtABS), which exhibits both Class I and Class II diterpene synthase activities.[8]

Generalized Olfactory Signaling Pathway

The perception of odorants like this compound and its derivatives is initiated by the interaction of these molecules with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. This interaction triggers a signal transduction cascade.

Caption: A generalized olfactory signal transduction cascade.

While the specific olfactory receptor for this compound has not been identified, terpenoids generally activate a class of G-protein coupled receptors.[9] This activation leads to a cascade involving the production of cyclic AMP (cAMP), which opens ion channels, causing depolarization of the neuron and the generation of an action potential that is transmitted to the brain for processing.[10][11]

Degradation and Formation of Aroma Compounds

(Z)-abienol can be degraded through microbial fermentation, leading to the formation of other valuable aroma compounds. For instance, Acinetobacter tjernbergiae has been shown to degrade Z-abienol into intermediates like sclareol, scalaral, and amberonne, which contribute to amber-like aromas.[12] This biotransformation pathway is of significant interest for the sustainable production of fragrance ingredients.

Conclusion

This compound and its derivatives are a significant class of compounds in the fragrance industry, prized for their characteristic amber and woody notes. While quantitative olfactory data for this compound itself remains an area for further research, the well-established profiles of its derivatives, such as Ambroxan®, highlight its importance. The methodologies of GC-O and sensory panel evaluation are critical for the detailed characterization of these compounds. Understanding the biosynthetic and olfactory signaling pathways provides a deeper insight into the origin and perception of these valuable aromas, paving the way for novel applications in fragrance creation and potential therapeutic developments.

References

- 1. (Z)-abienol, 17990-16-8 [thegoodscentscompany.com]

- 2. ScenTree - Ambroxan® (CAS N° 6790-58-5) [scentree.co]

- 3. Sclareolide CAS#: 564-20-5 [m.chemicalbook.com]

- 4. sclareol [thegoodscentscompany.com]

- 5. sitaramdixit.synthasite.com [sitaramdixit.synthasite.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. cetjournal.it [cetjournal.it]

- 8. uniprot.org [uniprot.org]

- 9. Activation of SRE and AP1 by olfactory receptors via the MAPK and Rho dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Deciphering olfactory receptor binding mechanisms: a structural and dynamic perspective on olfactory receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biotransformation of tobacco-derived Z-abienol into precursors of ambrox by newly identified Acinetobacter tjernbergiae LSC-2 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Microbial Production of cis-Abienol in E. coli: A Detailed Protocol for Researchers

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: cis-Abienol, a labdane-type diterpenoid naturally found in balsam fir (Abies balsamea), is a valuable precursor for the synthesis of commercial ambroxides, key ingredients in the fragrance industry. Traditional extraction from plant sources is often inefficient and unsustainable. This document provides a detailed protocol for the microbial production of cis-abienol in Escherichia coli, a well-established host for metabolic engineering. By leveraging synthetic biology and optimized fermentation strategies, high-titer production of cis-abienol can be achieved from simple carbon sources. This protocol outlines the necessary genetic modifications, cultivation conditions, and analytical methods to establish a robust E. coli-based production platform.

Introduction

The microbial synthesis of valuable natural products offers a sustainable and scalable alternative to traditional chemical synthesis or extraction from natural resources. E. coli is a workhorse for metabolic engineering due to its rapid growth, well-characterized genetics, and the availability of a vast molecular biology toolbox.[1] The production of cis-abienol in E. coli involves the heterologous expression of a biosynthetic pathway capable of converting central metabolites into the target diterpenoid. Key to this process is the efficient supply of the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), and the subsequent conversion to geranylgeranyl pyrophosphate (GGPP), the direct precursor to cis-abienol.

Biosynthetic Pathway for cis-Abienol Production

The production of cis-abienol in E. coli is achieved by introducing a heterologous pathway that leverages the native metabolism of the host. The core of this engineered pathway involves two main stages:

-

Precursor Supply: Enhancement of the pool of IPP and DMAPP, the C5 building blocks of all isoprenoids. This can be achieved by engineering either the native methylerythritol 4-phosphate (MEP) pathway or by introducing the heterologous mevalonate (MVA) pathway. The MVA pathway has been shown to be particularly effective in increasing the yield of diterpenoids in E. coli.[2][3][4]

-

Diterpene Synthesis: Conversion of IPP and DMAPP to the C20 precursor, GGPP, and its subsequent cyclization to form cis-abienol. This stage requires the expression of a geranylgeranyl diphosphate synthase (GGPS) and a specific diterpene synthase, cis-abienol synthase (CAS).

The following diagram illustrates the engineered biosynthetic pathway for cis-abienol production in E. coli, highlighting the integration of the MVA pathway.

Caption: Engineered biosynthetic pathway for cis-abienol production in E. coli.

Experimental Workflow

The overall experimental workflow for producing cis-abienol in E. coli can be divided into several key stages, from strain construction to product analysis. The following diagram provides a high-level overview of this process.

Caption: General experimental workflow for cis-abienol production.

Quantitative Data Summary

The following tables summarize the reported yields of cis-abienol in E. coli under different engineering strategies and cultivation conditions.

Table 1: cis-Abienol Production in Shake Flask Cultures

| Genetic Modification | Cultivation Conditions | cis-Abienol Titer (mg/L) | Reference(s) |

| Co-expression of GPPS, GGPS, LPPS, and a diterpene synthase | Shake Flask | ~ 0.3 | [5] |

| Introduction of an exogenous MVA pathway | Shake Flask | up to 8.6 | [5][6] |

| Chromosomal integration of lower MVA pathway genes with trc promoter | Shake Flask | 9.2 | [5][6] |

| Engineering of MVA pathway and screening of diterpene synthases | Shake Flask | Not specified | [3][4] |

| Optimization of isopentenol utilization pathway (IUP) in a double-phosphatase-deficient strain | Shake Flask | 311.8 ± 1.0 | [7] |

Table 2: cis-Abienol Production in Fed-Batch Fermentation

| Genetic Modification | Cultivation Conditions | cis-Abienol Titer (mg/L) | Reference(s) |

| De novo production from glucose in high-cell-density fermentation | Fed-Batch Bioreactor | ~ 220 | [5][6] |

| Combination of AbCAS and SsTPS2 with two-phase cultivation (isopropyl myristate) | Fed-Batch Bioreactor | 634.7 | [3][4] |

| Optimization of fed-batch fermentation with isopentenol utilization pathway (IUP) | 1.3 L Bioreactor | 1375.7 | [7] |

Experimental Protocols

Strain and Plasmid Construction

This protocol describes the general steps for constructing the expression plasmids required for cis-abienol production. The genes for the MVA pathway, GGPS, and AbCAS can be synthesized or amplified from their respective sources and cloned into compatible E. coli expression vectors (e.g., pET, pACYC series).

Materials:

-

E. coli cloning strain (e.g., DH5α)

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vectors (e.g., pET-28a(+), pACYCDuet-1)

-

DNA template for genes of interest

-

PCR primers

-

High-fidelity DNA polymerase

-

Restriction enzymes and T4 DNA ligase

-

DNA purification kits

-

LB medium and agar plates with appropriate antibiotics

Protocol:

-

Gene Amplification: Amplify the coding sequences of the MVA pathway enzymes, GGPS, and AbCAS using PCR with primers that add appropriate restriction sites for cloning.

-

Vector and Insert Preparation: Digest both the expression vector(s) and the PCR products with the corresponding restriction enzymes. Purify the digested vector and insert fragments.

-

Ligation: Ligate the digested inserts into the corresponding vectors using T4 DNA ligase. For multi-gene pathways, it may be necessary to use multiple plasmids with different origins of replication and antibiotic resistance markers, or to assemble the genes into a single polycistronic operon.

-

Transformation into Cloning Strain: Transform the ligation products into a competent E. coli cloning strain (e.g., DH5α) using a heat shock protocol.[2][6]

-

Colony Screening: Plate the transformed cells on LB agar containing the appropriate antibiotic(s) and incubate overnight at 37°C. Select individual colonies and screen for the correct constructs using colony PCR and restriction digestion of purified plasmids.

-

Sequence Verification: Verify the sequence of the cloned genes by Sanger sequencing.

-

Transformation into Expression Strain: Transform the sequence-verified plasmids into a competent E. coli expression strain (e.g., BL21(DE3)).

Shake Flask Cultivation and Induction

This protocol is suitable for initial screening of engineered strains and optimization of expression conditions.

Materials:

-

Engineered E. coli strain harboring the cis-abienol production plasmids

-

LB medium or M9 minimal medium

-

Appropriate antibiotics

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG) stock solution (e.g., 1 M)

-

Shaking incubator

Protocol:

-

Inoculation: Inoculate 5 mL of LB medium containing the appropriate antibiotics with a single colony of the engineered E. coli strain. Incubate overnight at 37°C with shaking at 200-250 rpm.[8]

-

Main Culture: The next day, inoculate 50 mL of fresh LB or M9 medium in a 250 mL baffled flask with the overnight culture to an initial OD600 of 0.05-0.1.

-

Growth: Incubate the culture at 37°C with shaking at 200-250 rpm until the OD600 reaches 0.6-0.8.[3][9]

-

Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.[3][10]

-

Post-Induction Growth: Reduce the temperature to a range of 16-30°C and continue to incubate for 24-72 hours. Lower temperatures often improve protein solubility and product formation.[4]

-

Harvesting: After the induction period, harvest the cells by centrifugation at 4,000 x g for 10 minutes. The supernatant and cell pellet can be stored at -20°C for later analysis.

Fed-Batch Fermentation with Two-Phase Cultivation

This protocol is designed for high-density cell growth and enhanced cis-abienol production, incorporating a two-phase system to sequester the hydrophobic product and reduce potential toxicity.

Materials:

-

Bioreactor (e.g., 2 L) with controls for pH, temperature, and dissolved oxygen (DO)

-

Defined fermentation medium (e.g., modified M9 medium with trace elements)

-

Feeding solution (e.g., concentrated glucose and nutrient solution)

-

pH control agents (e.g., NH4OH, H3PO4)

-

Antifoaming agent

-

Organic solvent for two-phase cultivation (e.g., isopropyl myristate, dodecane)

Protocol:

-

Bioreactor Setup: Prepare and sterilize the bioreactor containing the initial batch medium.

-

Inoculation: Inoculate the bioreactor with an overnight culture of the engineered E. coli strain.

-